molecular formula C12H10ClN B6360894 3-Chloro-2-(m-tolyl)pyridine CAS No. 1592864-01-1

3-Chloro-2-(m-tolyl)pyridine

Cat. No. B6360894
CAS RN: 1592864-01-1
M. Wt: 203.67 g/mol
InChI Key: WUYWDFQNKAGEGZ-UHFFFAOYSA-N
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Description

3-Chloro-2-(m-tolyl)pyridine is a chemical compound with the molecular weight of 203.67 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-2-(m-tolyl)pyridine in laboratory experiments include its low cost, its availability, and its ease of use. It is a relatively inexpensive compound that is readily available from a variety of sources. In addition, it is a relatively easy compound to work with, making it an ideal reagent for a variety of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

The potential future applications of 3-Chloro-2-(m-tolyl)pyridine are numerous. It has the potential to be used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has the potential to be used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. Finally, it has the potential to be used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.

Scientific Research Applications

3-Chloro-2-(m-tolyl)pyridine is used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.

Safety and Hazards

3-Chloro-2-(m-tolyl)pyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-chloro-2-(3-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYWDFQNKAGEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-2-(3-methylphenyl)pyridine was synthesized analogous to the reaction conditions used in the preparation of 5-(2-chloropyridin-3-yl)-1H-indazole by heating the mixture of 3-methylphenyl boronic acid (1.76 g, 12.9 mmol), 2-bromo-3-chloropyridine (2.7 g, 14.2 mmol), Pd(PPh3)4 (0.9 g, 0.77 mmol) and 2M aq. Na2CO3 (16 mL, 32 mmol) in 1,4-dioxane (125 mL) under argon atmosphere for 3 h. Upon work-up of the reaction mixture, as discussed in the preparation of 5-(2-chloropyridin-3-yl)-1H-indazole, the crude concentrate was purified by flash silica gel column chromatography [Combiflash® companion System® with RediSep® silica gel column 40 g, 10-30% EtOAC/hexanes eluting solvent gradient upon liquid loading on to column] to obtain 3-chloro-2-(3-methylphenyl)pyridine (1.62 g, 61%) as a clear liquid. 1H NMR (DMSO-d6): δ 8.60 (dd, 1H, J=1.4 and 4.7 Hz), 8.00 (dd, 1H, J=1.4 and 8.2 Hz), 7.44-7.37 (m, 3H), 7.25 (app d, 1H, J=8.2 Hz), 2.36 (s, 3H).LCMS: 97%, MS (m/e) 204.
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1.76 g
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16 mL
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125 mL
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0.9 g
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